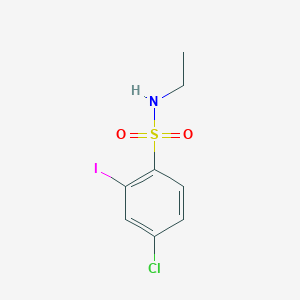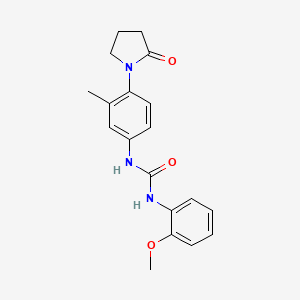![molecular formula C22H24N2O5S2 B2469229 N-(4-ethoxyphenyl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide CAS No. 1251671-60-9](/img/structure/B2469229.png)
N-(4-ethoxyphenyl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a sulfonamide derivative, which is a class of organic compounds that contain a sulfur atom bonded to two oxygen atoms and one nitrogen atom. Sulfonamides are widely used in medicine, particularly as antibiotics. The presence of the thiophene ring, a five-membered aromatic ring with one sulfur atom, could potentially contribute to the compound’s bioactivity .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiophene ring, two ethoxyphenyl groups, and a sulfamoyl group. These functional groups could engage in various types of intermolecular interactions, which could influence the compound’s physical and chemical properties .Chemical Reactions Analysis
As a sulfonamide derivative, this compound could potentially undergo various types of chemical reactions. For example, it might be susceptible to hydrolysis, particularly under acidic or alkaline conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonamide group could enhance its water solubility, while the aromatic rings could contribute to its lipophilicity .Applications De Recherche Scientifique
Chemical Synthesis and Reactivity
In the realm of chemical synthesis, the Gewald reaction has been employed under organocatalyzed aqueous conditions for the efficient formation of 2-amino-3-carboxamide derivatives of thiophene, showcasing the reactivity of similar compounds in multi-component processes (Abaee & Cheraghi, 2013). This reaction underlines the potential for constructing complex thiophene scaffolds, which could be related to the synthesis and functionalization of N-(4-ethoxyphenyl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide.
Biological Activities and Applications
The exploration of thiophene derivatives in biological applications has revealed their potential as antimicrobial agents. A study on new approaches for the synthesis of thiazoles and their fused derivatives, including thiophene compounds, demonstrated significant antimicrobial activities against various bacterial and fungal isolates (Wardkhan et al., 2008). This suggests the possibility of N-(4-ethoxyphenyl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide and its derivatives possessing similar bioactive properties.
Furthermore, thiophene-3-carboxamide derivatives have shown antibacterial and antifungal activities, emphasizing the therapeutic potential of such compounds (Vasu et al., 2005). The structure-activity relationship observed in these studies can guide the development of new drugs and therapeutic agents based on the thiophene carboxamide framework.
Material Science Applications
In material science, thiophene-based compounds have been utilized for the synthesis of novel polyamides with significant thermal stability and solubility in aprotic polar solvents. These materials have potential applications in the development of high-performance polymers and coatings (Ubale et al., 2001). The properties of N-(4-ethoxyphenyl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide could be explored in a similar context, potentially contributing to advances in polymer science and engineering.
Orientations Futures
The study of sulfonamide derivatives is a vibrant field of research, given their wide range of biological activities. This particular compound could be of interest in the development of new antibiotics or other types of drugs. Future research could involve studying its biological activity, optimizing its structure for enhanced activity, and investigating its mechanism of action .
Propriétés
IUPAC Name |
N-(4-ethoxyphenyl)-3-[(4-ethoxyphenyl)-methylsulfamoyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5S2/c1-4-28-18-10-6-16(7-11-18)23-22(25)21-20(14-15-30-21)31(26,27)24(3)17-8-12-19(13-9-17)29-5-2/h6-15H,4-5H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPBHTLVLMYFKBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(C=CS2)S(=O)(=O)N(C)C3=CC=C(C=C3)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

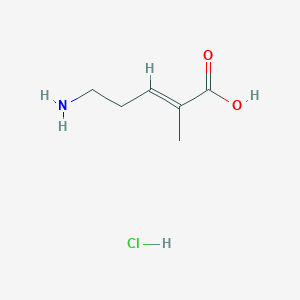
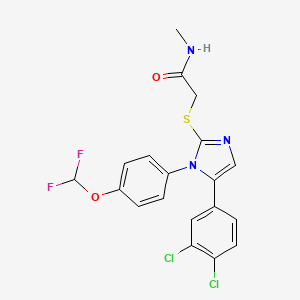
![2-[5H-chromeno[4,3-d]pyrimidin-2-yl(methyl)amino]acetic acid](/img/structure/B2469153.png)
![2-[(5-Bromofuran-2-yl)formamido]propanoic acid](/img/structure/B2469155.png)
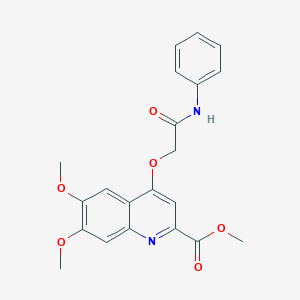
![N-[2-(4-acetylpiperazin-1-yl)-1,2-dihydroacenaphthylen-1-yl]-4-chlorobenzenesulfonamide](/img/structure/B2469158.png)
![Ethyl 5-[(2-methylbenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2469159.png)
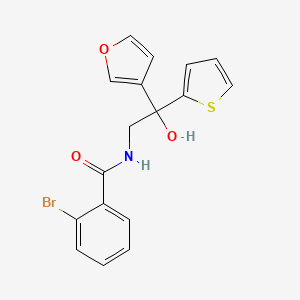
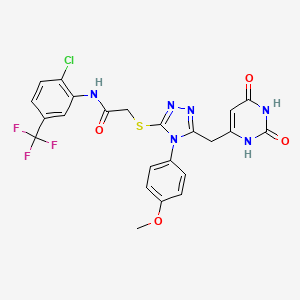
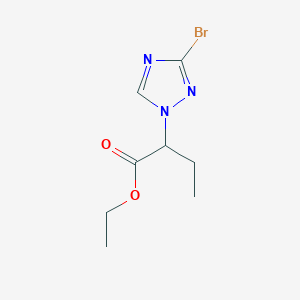
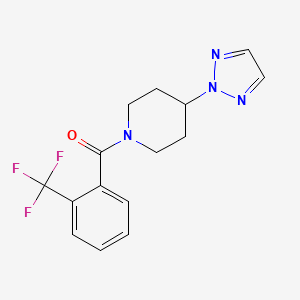
![(E)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-bromothiophene-2-carboxamide](/img/structure/B2469164.png)
